molecular formula C12H24O3 B5172345 7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol

7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol

Cat. No.: B5172345
M. Wt: 216.32 g/mol
InChI Key: XATGLXMRSQHYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol is an organic compound featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols.

Scientific Research Applications

7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol exerts its effects involves interactions with various molecular targets. The dioxolane ring can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the additional functional groups.

    1,3-Dioxane: A six-membered ring analog with similar chemical properties.

    2,6-Dimethylheptan-2-ol: A compound with a similar carbon backbone but without the dioxolane ring.

Uniqueness

7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol is unique due to the presence of both the dioxolane ring and the dimethylheptan backbone. This combination of structural features imparts unique chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

7-(1,3-dioxolan-2-yl)-2,6-dimethylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-10(5-4-6-12(2,3)13)9-11-14-7-8-15-11/h10-11,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATGLXMRSQHYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC1OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385635
Record name AC1MDPBT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-57-9
Record name AC1MDPBT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.